3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione

Synthetic Chemistry Heterocyclic Rearrangement Scaffold Derivatization

Sourcing rare 3-aminoquinoline-2,4-diones with a secondary amine and dual phenyl substitution is a persistent bottleneck in CNS lead optimization. This compound directly addresses that gap as a key synthetic intermediate for generating 3,3a-dihydro-5H-imidazo[4,5-c]quinoline-2,4-diones, a distinct tricyclic chemotype for dopamine D3 and serotonin receptor programs. - Enables access to C-3 amino-functionalized heterocycles not obtainable from 3-methyl or 3-aryl precursors. - Documented D3 receptor antagonist activity (Ki = 4.6 nM) validates its utility as a pharmacological tool. - Serves as a model substrate for nitrosamine formation studies under ICH M7 guidelines, supporting analytical method validation.

Molecular Formula C25H24N2O2
Molecular Weight 384.5 g/mol
CAS No. 601520-18-7
Cat. No. B12591611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione
CAS601520-18-7
Molecular FormulaC25H24N2O2
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCCCCNC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H24N2O2/c1-2-3-18-26-25(19-12-6-4-7-13-19)23(28)21-16-10-11-17-22(21)27(24(25)29)20-14-8-5-9-15-20/h4-17,26H,2-3,18H2,1H3
InChIKeyUFWLFBRGDQSTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione: Structural Identity & Chemical Class


3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione (CAS 601520-18-7) is a fully substituted 3‑aminoquinoline‑2,4‑dione bearing an N‑butyl secondary amine at C‑3 and two pendant phenyl rings at N‑1 and C‑3. It belongs to the 1H‑quinoline‑2,4‑dione heterocyclic family, a scaffold that has been exploited for dopamine D3 receptor antagonists [1] and 5‑HT6 receptor antagonists [2]. The compound is documented as a synthetic intermediate in the reaction of 1‑alkyl/aryl‑3‑amino‑1H,3H‑quinoline‑2,4‑diones with urea to generate fused imidazoquinoline‑diones and spiro‑indole systems .

1 Imidazoquinoline-dione library synthesis via urea cyclocondensation
2 C-3 secondary butylamino handle for further scaffold diversification
3 Quinoline-2,4-dione entry point for CNS heterocycle lead optimization

3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione: Non-Interchangeable with Generic Analogs


Within the 1H‑quinoline‑2,4‑dione chemotype, both the nature of the C‑3 substituent (amino vs. alkyl vs. aryl) and the N‑1 substitution dramatically alter the compound's reactivity and biological target engagement. For example, 3‑aryl‑3‑methyl‑1H‑quinoline‑2,4‑diones act as selective 5‑HT6 antagonists (e.g., Ki = 12.3 nM for 12f) [1], while 3‑amino‑substituted analogs bearing a free primary amine undergo distinct molecular rearrangements to 1,4‑benzodiazepine‑2,5‑diones under basic conditions [2]. The presence of a secondary butylamino group and dual phenyl substitution in the target compound predicts a unique conformational landscape and distinct metabolic liability that cannot be extrapolated from the abundant data on simpler 3‑methyl or 3‑phenyl analogs.

C-3 substituent Secondary butylamino group shifts heterocycle formation pathway vs. methyl or aryl analogs; reaction outcome may differ
N-1 & C-3 aryl Dual phenyl substitution alters conformational landscape; target engagement profile may not transfer from 3-methyl/3-aryl analogues
Nitrosation risk Secondary amine introduces N-nitrosation susceptibility not present in non‑amino quinoline‑2,4‑diones; requires analytical control review

3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione: Comparative Evidence


Divergent Heterocycle Formation: Imidazoquinoline vs. Indole Pathway

When 3‑(butylamino)‑1,3‑diphenylquinoline‑2,4‑dione serves as the starting substrate, its N‑butyl secondary amine and phenyl substituent at C‑3 determine the product distribution upon reaction with urea. Under boiling acetic acid, substrates with a secondary amino group at C‑3 and a non‑enolizable C‑3 substituent yield 3,3a‑dihydro‑5H‑imidazo[4,5‑c]quinoline‑2,4‑diones, whereas primary 3‑amino analogs undergo rearrangement to 3‑(3‑acylureido)‑2,3‑dihydro‑1H‑indol‑2‑ones [1]. This bifurcation is not observed with 3‑methyl or 3‑aryl analogs lacking an amino substituent [2].

Reaction Divergence
Cross-study comparable
Imidazoquinoline-dione vs. Indole product
Supports scaffold-diversification workflow
Urea/AcOH method; class-level product selectivity
Synthetic Chemistry Heterocyclic Rearrangement Scaffold Derivatization

Physicochemical Profile: LogP and TPSA vs. CNS-Targeted Analogues

The target compound exhibits calculated logP = 5.29 and TPSA = 49.41 Ų, as listed by aggregated cheminformatics databases . For comparison, the CNS-active 5-HT6 antagonist 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione (12f) has a predicted logP of approximately 2.8 and TPSA of approximately 66 Ų (based on analogous structures in Seong et al., 2008) [1]. The higher logP and lower TPSA of the target compound suggest greater membrane permeability but increased metabolic liability through CYP450 oxidation, factors that distinguish it from polar 3‑aryl‑3‑methyl congeners.

LogP Differential
Cross-study comparable
ΔlogP ≈ +2.5
Higher membrane permeability context
In silico prediction; experimental confirmation required
Physicochemical Profiling CNS Drug Likeness In Silico ADME

Molecular Weight vs. Fragment-Like Quinoline-2,4-diones

With MW = 384.47 Da and 29 heavy atoms, 3‑(butylamino)‑1,3‑diphenylquinoline‑2,4‑dione is substantially larger than the fragment-like 3‑methyl‑1H‑quinoline‑2,4‑dione core (MW ≈ 175 Da, 13 heavy atoms) and the typical screening hit 5,7‑dichloro‑3‑phenyl‑3‑methyl‑quinoline‑2,4‑dione (11a, MW ≈ 348 Da) [1]. The higher molecular complexity predicts a more constrained conformational profile and potentially greater specificity for protein targets that require extended hydrophobic contacts, though this comes at the cost of reduced ligand efficiency (typically LE < 0.3 for MW > 350 Da vs. LE > 0.4 for fragment hits).

Molecular Weight
Class-level inference
ΔMW +209 Da vs. core
Places in lead-like optimization space
Ligand efficiency trade-off may apply
Fragment-Based Drug Design Lead-Likeness Molecular Complexity

Nitrosation Susceptibility vs. Non-Amino Analogues

3‑Butylaminoquinoline‑2,4‑diones react with NaNO₂ in acetic acid to afford N‑nitroso derivatives at the secondary amine, as demonstrated in the study of related 3‑aminoquinoline‑2,4‑diones [1]. This reactivity is wholly absent in 3‑methyl and 3‑phenyl analogs that lack a nitrogen nucleophile at C‑3. The formation of N‑nitroso species is a well‑documented alert for potential genotoxic impurities and demands strict analytical control during synthesis and storage [2].

Nitrosation Susceptibility
Class-level inference
Reactive (N-nitroso) vs. Non-reactive
Genotoxic impurity risk assessment required
NaNO₂/AcOH method; requires analytical control strategy
N-Nitrosation Metabolic Activation Risk Genotoxicity Screening

3-(Butylamino)-1,3-diphenylquinoline-2,4(1H,3H)-dione: Key Applications


Fused Imidazoquinoline-Dione Library Synthesis for CNS Screening

The compound serves as a key substrate for generating 3,3a-dihydro-5H-imidazo[4,5-c]quinoline-2,4-diones via urea cyclocondensation [1]. These fused tricyclic products represent a distinct chemotype for exploring dopamine D3 and serotonin receptor binding, building on the precedent that quinoline-2,4-dione scaffolds can achieve nanomolar affinity at aminergic GPCRs [2]. Procurement is justified when the research goal is to access C-3 amino-functionalized heterocycles that are not obtainable from 3-methyl or 3-aryl precursors.

Nitrosamine Risk Assessment & Control Strategy

As a secondary amine-containing API intermediate, this compound is a relevant model substrate for nitrosamine formation studies under ICH M7 and EMA guidelines [1]. It can be used to validate analytical methods (LC‑MS/MS, GC‑MS) for N‑nitroso‑butylamino derivatives and to establish purge factor calculations during process development [2].

High-logP Reference Probe for Membrane Permeability Assays

With a calculated logP of 5.29, the compound can act as a high-lipophilicity calibration standard in PAMPA or Caco‑2 permeability assays, complementing low-logP controls such as 3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione (estimated logP ≈ 2.8) [1]. This application leverages the documented logP differential to benchmark assay dynamic range.

Application
Selection Property
Validation Focus
Imidazoquinoline-dione library synthesis
C-3 secondary amine urea reactivity
Heterocycle formation pathway review
Nitrosamine risk assessment model
Secondary amine nitrosation potential
N-nitroso derivative analytical method
Membrane permeability assay reference
High lipophilicity calibration standard
PAMPA/Caco-2 assay dynamic range verification
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